(Perfluorocyclohexyl)methanol

Physical chemistry Fluorinated alcohols Solvent selection

Researchers developing high-temperature optical polymers often find that linear perfluoroalcohols fail to deliver the requisite thermal stability and optical clarity. (Perfluorocyclohexyl)methanol overcomes this limitation: • Enables synthesis of patented 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate monomer for plastic optical fibers with >140°C resilience and low optical loss • High LogP (2.51-2.88) supports fluorous biphasic separations and phase-transfer catalysis • Solid-state, water-insoluble non-ionic fluorosurfactant intermediate for hydrophobic coatings Available at 98% purity from BenchChem; ships globally under ambient conditions.

Molecular Formula C7H3F11O
Molecular Weight 312.08 g/mol
CAS No. 28788-68-3
Cat. No. B1362346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Perfluorocyclohexyl)methanol
CAS28788-68-3
Molecular FormulaC7H3F11O
Molecular Weight312.08 g/mol
Structural Identifiers
SMILESC(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
InChIInChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2
InChIKeyZFHKTQUHJNUDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorocyclohexyl Methanol Specifications and Properties


(Perfluorocyclohexyl)methanol (CAS 28788-68-3), systematically named 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanemethanol, is a perfluorinated cycloaliphatic primary alcohol with the molecular formula C₇H₃F₁₁O and a molecular weight of 312.08 g/mol [1]. The compound exists as a solid at ambient temperature and is insoluble in water [2]. Its structure comprises a fully fluorinated cyclohexane ring (bearing 11 fluorine substituents) with a single hydroxymethyl (-CH₂OH) group, distinguishing it from both linear perfluoroalkyl alcohols and non-fluorinated cycloaliphatic analogs [1].

Why Generic Alternatives Cannot Substitute


Substituting (perfluorocyclohexyl)methanol with structurally related perfluoroalcohols—such as linear 1H,1H,2H,2H-perfluoro-1-octanol or non-fluorinated cyclohexylmethanol—fundamentally alters key performance parameters relevant to both small-molecule synthesis and polymer applications. The cyclic perfluorinated core confers a unique combination of physical properties (density, boiling point, and logP) that differ markedly from linear analogs, while the fluorination pattern imparts electronic and thermodynamic behavior distinct from hydrocarbon-based cyclohexylmethanol [1]. Moreover, in patented optical polymer applications, the specific perfluorocyclohexyl pendant group is claimed explicitly as enabling low optical loss and enhanced thermal performance in plastic optical fibers [2]. Generic substitution would therefore fail to replicate the compound's established performance profile in validated applications.

Quantitative Differentiation Evidence


Physical Property vs. Linear Perfluoroalkyl Ethanol

(Perfluorocyclohexyl)methanol exhibits a boiling point range of 144-146 °C and a density of 1.7 g/cm³ at ambient conditions [1]. In contrast, the linear analog 1H,1H,2H,2H-perfluoro-1-octanol (CAS 647-42-7) has a reported boiling point of 88-95 °C at 28 mmHg and a density of 1.651 g/mL at 25 °C . The cyclic perfluorinated structure thus yields a higher boiling point at atmospheric pressure and marginally increased density compared to the linear counterpart, reflecting the influence of cyclic versus linear perfluoroalkyl architecture on phase behavior.

Physical chemistry Fluorinated alcohols Solvent selection

Lipophilicity vs. Non-Fluorinated Cyclohexylmethanol

The predicted octanol-water partition coefficient (LogP) for (perfluorocyclohexyl)methanol is reported as 2.51 (ACD/Labs) to 2.88 (LogD at pH 5.5-7.4) . By comparison, non-fluorinated cyclohexylmethanol has a LogP of approximately 1.75 (estimated). Full perfluorination of the cyclohexane ring substantially increases lipophilicity, shifting the compound from moderately hydrophilic to strongly hydrophobic character. This difference is class-consistent with observed thermodynamic differentiation between alcohols and perfluoroalcohols, where fluorination significantly alters phase behavior and molecular packing [1].

Lipophilicity Partition coefficient Drug design

Industrial Purity Specifications

Commercial vendors offer (perfluorocyclohexyl)methanol at multiple purity grades tailored to different application requirements. Fluorochem supplies the compound at 98% purity in packaging of 1g, 5g, and 25g . AKSci offers a minimum purity specification of 95% . CymitQuimica reports a typical GC purity of 86.3% by area for the synonym (Hydroxymethyl)perfluorocyclohexane . These purity tiers provide procurement flexibility: 98% grade for demanding synthetic or polymer applications requiring high monomer purity, 95% for general laboratory use, and lower-purity material for exploratory or large-scale process development where cost may be prioritized.

Procurement Quality control Vendor comparison

Acidity Enhancement by Fluorination

While direct pKa data for (perfluorocyclohexyl)methanol is not published, class-level inference from structurally related perfluorinated alcohols demonstrates that full fluorination dramatically increases alcohol acidity. Nonafluoro-tert-butyl alcohol ((CF₃)₃COH) exhibits a pKa of 5.4, which is comparable to carboxylic acids and significantly more acidic than non-fluorinated tert-butanol (pKa ~19) [1]. This enhanced acidity results from the strong electron-withdrawing inductive effect of perfluoroalkyl groups [1]. By extension, (perfluorocyclohexyl)methanol is expected to display substantially enhanced hydrogen-bond donor capacity and acidity relative to cyclohexylmethanol, a property that may be exploited in catalysis, supramolecular assembly, or as a tunable solvent/reagent.

Acidity Hydrogen bonding Reactivity

Optical Polymer Monomer Performance

U.S. Patent No. 6,018,008 explicitly claims the ester of 2-fluoroacrylic acid with 1H,1H-perfluorocyclohexylmethanol as a monomer for producing homopolymers and copolymers used in plastic optical fibers [1]. The patent specifies that polymers comprising at least 40% by weight of 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate exhibit low optical loss and are suitable for high-temperature applications (above 100 °C, with aerospace requirements exceeding 140 °C) [1]. In contrast, prior art POFs based on polymethyl methacrylate (PMMA) or non-fluorinated monomers suffer from limited thermal stability and higher optical attenuation [1]. The claimed differentiation hinges specifically on the perfluorocyclohexyl moiety, which imparts the requisite combination of low refractive index, thermal stability, and optical clarity.

Optical materials Polymer chemistry Fluorinated monomers

Validated Research and Industrial Applications


Fluorinated Monomer for High-Performance Optical Polymers

Based on the patent-validated differentiation established in Section 3, (perfluorocyclohexyl)methanol serves as a critical alcohol precursor for synthesizing 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate, a monomer used in plastic optical fibers with demonstrated high-temperature resilience (above 100 °C, aerospace-rated to >140 °C) and low optical loss [1]. Researchers developing fluorinated acrylic polymers for waveguide or optical fiber applications should select this specific perfluorocyclohexyl-containing monomer over linear perfluoroalkyl alternatives, as the cyclic structure is explicitly claimed as enabling the requisite performance characteristics.

Fluorous Biphasic Catalysis and Separation

The high LogP (2.51-2.88) of (perfluorocyclohexyl)methanol, which is approximately 0.8-1.1 units greater than non-fluorinated cyclohexylmethanol, renders it suitable for fluorous biphasic systems where partitioning between perfluorinated and organic phases is required [1]. Its cyclic perfluorinated core provides a distinct solubility profile compared to linear perfluoroalcohols, enabling selective extraction or phase-transfer catalysis applications where precise fluorous affinity is necessary .

Fluorinated Surfactant and Surface Modifier Synthesis

The compound's documented properties as a non-ionic fluorosurfactant—including adsorption, dispersion, emulsification, and lubrication performance [1]—make it a valuable intermediate for synthesizing specialty fluorinated surfactants. Its solid physical form and water insolubility distinguish it from liquid linear perfluoroalcohols, offering distinct handling and formulation advantages in solid-state or hydrophobic coating applications.

High-Purity Material for Regulated Applications

As detailed in Section 3, commercial availability at 98% purity (Fluorochem) enables procurement of high-purity material suitable for applications where impurities could compromise product quality, such as pharmaceutical intermediate synthesis, electronic materials, or analytical standard preparation [1]. Researchers requiring validated purity for reproducible synthetic outcomes should source the 98% grade, while cost-sensitive exploratory work may utilize the 95% or 86% grades [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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